4-(1,3-Dioxolan-2-yl)aniline
Overview
Description
4-(1,3-Dioxolan-2-yl)aniline: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by the presence of a 1,3-dioxolane ring attached to an aniline moiety. This compound is used as a reagent in various chemical reactions and has applications in the preparation of luminogens and fluorescent polyimides .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, and inhibiting it can have significant effects on cell survival and proliferation .
Mode of Action
As a reagent, it likely interacts with other compounds to form new chemical structures. When used in the synthesis of caspase-3 inhibitors, it may contribute to the formation of a compound that can bind to and inhibit the action of caspase-3 .
Biochemical Pathways
If it is involved in the synthesis of caspase-3 inhibitors, it could indirectly affect the apoptosis pathway by reducing the activity of caspase-3 .
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
As a reagent in the synthesis of caspase-3 inhibitors, it may contribute to the inhibition of apoptosis, potentially affecting cell survival and proliferation .
Action Environment
It is recommended to be stored under an inert atmosphere and at room temperature , suggesting that exposure to oxygen and extreme temperatures may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)aniline typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then reduced to the amine using a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acetal intermediate followed by reduction to the amine. The reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)aniline has several scientific research applications:
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
Comparison:
- 4-(1,3-Dioxolan-2-yl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and is used in specialized applications such as the preparation of luminogens and fluorescent polyimides .
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSXXZWXWHAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456105 | |
Record name | 4-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19073-14-4 | |
Record name | 4-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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